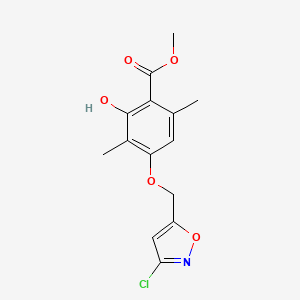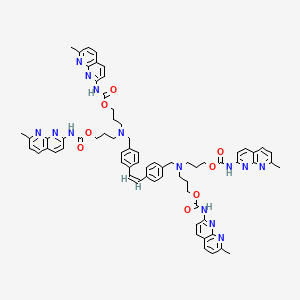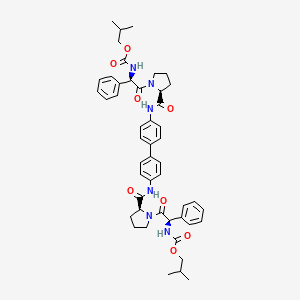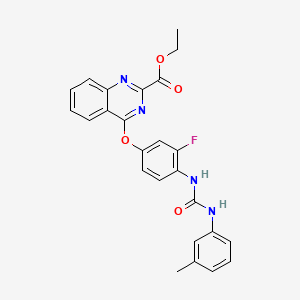
Anticancer agent 68
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 68 is a promising compound in the field of oncology due to its ability to arrest cells at the G2/M phase and induce programmed cell death. This compound has shown potential in upregulating tumor suppression via the activation of p53 and PTEN pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 68 involves several steps, including the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions
Anticancer agent 68 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium metabisulfite is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified anticancer properties.
科学研究应用
Anticancer agent 68 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of different reaction conditions on anticancer activity.
Biology: Investigated for its ability to induce programmed cell death in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
作用机制
Anticancer agent 68 exerts its effects by arresting cells at the G2/M phase of the cell cycle and inducing programmed cell death. This is achieved through the upregulation of tumor suppressor genes such as p53 and PTEN. The activation of these pathways leads to the inhibition of cell proliferation and the induction of apoptosis .
相似化合物的比较
Similar Compounds
Benzimidazole-based compounds: These compounds share structural similarities with Anticancer agent 68 and have shown potent anticancer activity.
Coumarin-based compounds: These compounds also exhibit anticancer properties and have been studied for their mechanisms of action.
Isothiocyanates: Found in cruciferous vegetables, these compounds have been extensively investigated for their anticancer potential.
Uniqueness
This compound is unique due to its specific mechanism of action involving the activation of p53 and PTEN pathways. This distinguishes it from other compounds that may target different molecular pathways or have different modes of action.
属性
分子式 |
C14H14ClNO5 |
|---|---|
分子量 |
311.72 g/mol |
IUPAC 名称 |
methyl 4-[(3-chloro-1,2-oxazol-5-yl)methoxy]-2-hydroxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C14H14ClNO5/c1-7-4-10(20-6-9-5-11(15)16-21-9)8(2)13(17)12(7)14(18)19-3/h4-5,17H,6H2,1-3H3 |
InChI 键 |
VEVJGXWLHBIRDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C)OCC2=CC(=NO2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)


![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)







